2-Chloroethyl octyl sulfide

描述

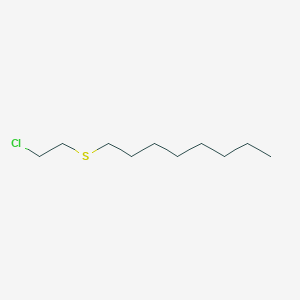

2-Chloroethyl octyl sulfide is an organosulfur compound with the molecular formula C10H21ClS. It is a colorless to pale yellow liquid that is part of the family of vesicant compounds, which are known for their blistering properties. This compound is structurally related to sulfur mustards, which have been extensively studied due to their use as chemical warfare agents.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl octyl sulfide typically involves the reaction of octyl mercaptan with 2-chloroethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction proceeds via the formation of an intermediate sulfonium ion, which then undergoes nucleophilic substitution to yield the desired product.

Reaction Scheme:

C8H17SH+ClCH2CH2OHHClC8H17SCH2CH2Cl+H2O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.

化学反应分析

Chemical Reactions Involving 2-Chloroethyl Octyl Sulfide

The chemical behavior of this compound includes various reactions typical for organosulfur compounds. Notably, it can undergo hydrolysis, oxidation, and nucleophilic substitution reactions.

Hydrolysis Reactions

Hydrolysis of this compound can lead to the formation of sulfonium salts and other products. This reaction typically occurs in the presence of water under acidic or basic conditions, resulting in the replacement of the chloroethyl group by hydroxyl groups, forming alcohol derivatives. The general reaction can be summarized as follows:

Nucleophilic Substitution Reactions

In addition to hydrolysis, this compound can react with nucleophiles such as amines or thiols. These reactions lead to the formation of new sulfur-containing compounds. For example:

Oxidation Reactions

Oxidation reactions involving this compound can produce sulfoxides or sulfones, depending on the oxidizing agent used. The general oxidation reaction can be represented as:

Mechanistic Insights

Research has shown that the hydrolysis of related compounds like 2-chloroethyl ethyl sulfide provides insights into the mechanisms at play in the reactions involving organosulfur compounds. The formation of sulfonium ions during hydrolysis indicates a pathway through which these compounds can react with biomolecules, leading to potential toxic effects .

Formation of Sulfonium Salts

Sulfonium ions are formed when this compound is dissolved in water, which are unstable but highly reactive towards nucleophiles, leading to crosslinking with nucleic acids and proteins . This behavior underscores the potential biological impact of exposure to such compounds.

Alkylation Mechanisms

The alkylation mechanisms involving this compound suggest that it can form DNA/protein adducts, which may have long-term adverse effects on cellular function . The alkylation process may inhibit critical cellular processes such as transcription and translation by modifying essential biomolecules.

Data Tables

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Hydrolysis | R-S-CH₂CH₂Cl + H₂O → R-S-CH₂CH₂OH + HCl | Alcohol derivatives |

| Nucleophilic Substitution | R-S-CH₂CH₂Cl + R'NH₂ → R-S-CH₂CH₂NR' + HCl | Amine derivatives |

| Oxidation | R-S-CH₂CH₂Cl + Oxidizing Agent → R-SO-CH₂CH₂Cl | Sulfoxides |

This article highlights the chemical reactivity of this compound while providing a professional overview based on diverse research findings.

科学研究应用

Scientific Research Applications

1. Chemistry

- Model Compound : 2-Chloroethyl octyl sulfide serves as a model for studying the reactivity of sulfur mustards and their analogs. This application is critical for understanding the mechanisms of action associated with these compounds, particularly their vesicant properties.

2. Biology

- Cellular Interaction Studies : The compound is utilized in studies examining its effects on biological systems. Research indicates that it can alkylate nucleophilic sites in DNA and proteins, leading to cellular damage through cross-linking of DNA strands. This interaction has implications for understanding cellular responses to vesicant exposure and potential therapeutic targets for diseases related to DNA damage .

- Toxicology : Investigations into the toxicological effects of this compound reveal its ability to cause significant alterations in cellular structures, providing insights into the mechanisms behind vesicant-induced injuries .

3. Medicine

- Potential Drug Delivery Systems : The compound is being explored for its potential use in targeted drug delivery systems due to its ability to form stable conjugates with therapeutic agents. This application could enhance the effectiveness of treatments by improving drug localization at target sites.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its reactivity allows for the production of various organosulfur compounds, which are important in different chemical processes.

Data Summary Table

The following table summarizes key findings related to the applications and biological activities of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model for sulfur mustard studies | Helps understand vesicant properties |

| Biology | Interaction with DNA/proteins | Alkylation leads to cellular damage |

| Medicine | Drug delivery systems | Forms stable conjugates with drugs |

| Industry | Intermediate in chemical synthesis | Produces various organosulfur compounds |

Case Studies

Several notable studies have highlighted the applications of this compound:

- Vesicant Mechanism Studies : Research has shown that exposure to this compound results in significant skin and respiratory tissue damage, similar to other sulfur mustard compounds. These studies help elucidate the pathophysiological mechanisms involved in vesicant injuries .

- Environmental Impact Assessments : Studies examining the hydrolysis of this compound have provided insights into its degradation pathways, which are crucial for assessing its safety and environmental impact.

作用机制

The mechanism of action of 2-Chloroethyl octyl sulfide involves the formation of highly reactive intermediates that can alkylate nucleophilic sites in biological molecules. This leads to the formation of covalent bonds with DNA, proteins, and other cellular components, resulting in cellular damage and apoptosis. The molecular targets include DNA bases, leading to cross-linking and strand breaks, and proteins, causing enzyme inactivation and structural disruption.

相似化合物的比较

Similar Compounds

2-Chloroethyl ethyl sulfide: A smaller analog with similar vesicant properties.

Bis(2-chloroethyl) sulfide (Mustard Gas): A more toxic compound with two chloroethyl groups.

2-Hydroxyethyl octyl sulfide: A hydroxylated analog that undergoes different chemical reactions.

Uniqueness

2-Chloroethyl octyl sulfide is unique due to its longer alkyl chain, which affects its physical properties and reactivity. The longer chain increases its hydrophobicity, making it more suitable for applications in organic solvents and hydrophobic environments. Additionally, the compound’s reactivity can be fine-tuned by modifying the alkyl chain length, providing versatility in various chemical and biological applications.

生物活性

2-Chloroethyl octyl sulfide is a chemical compound that exhibits significant biological activity primarily due to its role as a vesicant. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

This compound acts as a bifunctional alkylating agent , which means it can form covalent bonds with nucleophilic sites in biological molecules. This leads to:

- Alkylation of DNA and Proteins : The compound interacts with nucleophilic sites on DNA bases and proteins, resulting in cross-linking. This disrupts normal cellular functions and can trigger apoptosis (programmed cell death) through cellular damage.

- Formation of Reactive Intermediates : Upon exposure, the compound generates highly reactive intermediates that can further react with cellular components, exacerbating damage and contributing to its vesicant properties .

Biological Effects

The exposure to this compound has been linked to various biological effects, particularly in the context of skin and respiratory tissues:

- Vesication : The compound is known for causing blistering (vesication) on skin surfaces. Studies have demonstrated that it induces significant inflammatory responses and histopathological changes in mouse models .

- Cellular Damage : The alkylation process leads to the disruption of cellular integrity, affecting both DNA and protein function. This has implications for understanding potential therapeutic targets related to DNA damage repair mechanisms.

Case Studies

- Inflammatory Response in Mouse Models :

- Antioxidant Activity Comparison :

Data Tables

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Vesicant; induces apoptosis through DNA/protein damage | Alkylating agent with significant reactivity |

| Bis(2-chloroethyl) sulfide | Highly toxic; known as mustard gas | Contains two chloroethyl groups |

| 2-Hydroxyethyl octyl sulfide | Different reactivity due to hydroxyl group | Hydroxylated analog with altered properties |

Applications and Implications

The biological activity of this compound extends beyond its toxicological profile. Its ability to interact with cellular components opens avenues for research into:

- Therapeutic Targets : Understanding the mechanisms by which this compound induces cellular damage could inform the development of treatments for conditions related to DNA damage.

- Countermeasure Development : Insights from studies using animal models can lead to the formulation of protective agents against chemical warfare agents or industrial accidents involving similar compounds.

属性

IUPAC Name |

1-(2-chloroethylsulfanyl)octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21ClS/c1-2-3-4-5-6-7-9-12-10-8-11/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAIOQAAUBRTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508686 | |

| Record name | 1-[(2-Chloroethyl)sulfanyl]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19155-38-5 | |

| Record name | 1-[(2-Chloroethyl)sulfanyl]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。